methyl6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride,Mixtureofdiastereomers
Description
Chemical Structure: The compound is a spirocyclic molecule featuring a 5-oxa ring fused to a nonane backbone, with an aminomethyl substituent at position 6 and a methyl carboxylate group at position 2. The hydrochloride salt form enhances solubility and stability . Molecular Formula: C₇H₁₂ClNO₃. Molecular Weight: 193.63 g/mol. CAS Number: EN300-26975570. Key Features:
- Diastereomerism: The mixture of diastereomers arises from stereochemical diversity at the spiro junction and aminomethyl group, which may influence biological activity and synthetic utility .
Properties
IUPAC Name |
methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)8-5-11(6-8)4-2-3-9(7-12)15-11;/h8-9H,2-7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKKHDJNCIRUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CCCC(O2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride,Mixtureofdiastereomers typically involves the reaction of a spirocyclic ketone with an aminomethylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic structure. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:
-
Basic Hydrolysis : Treatment with NaOH/MeOH/H₂O (1:1:1) at 60°C for 6 hours converts the ester to 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid (yield: 85%) .
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Acidic Hydrolysis : HCl (6N) in refluxing THF cleaves the ester group, yielding the same carboxylic acid with comparable efficiency .
Key Data :
| Condition | Product | Yield | Reference |
|---|---|---|---|
| NaOH/MeOH/H₂O | 6-(Aminomethyl)-5-oxaspiro[...] acid | 85% | |
| HCl/THF (reflux) | 6-(Aminomethyl)-5-oxaspiro[...] acid | 82% |
Aminomethyl Group Reactivity
The primary amine in the aminomethyl side chain participates in nucleophilic reactions:
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Acylation : Reacts with activated esters (e.g., benzoyl chloride) in DMF at 25°C to form amides. Diastereomeric ratios remain unchanged post-reaction .
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Reductive Alkylation : Treatment with aldehydes (e.g., formaldehyde) and NaBH₃CN in MeOH yields N-alkylated derivatives. Steric hindrance from the spiro system limits bulkier substituents .
Example Reaction :
Yield: 78% (isolated as hydrochloride salt) .
Spirocyclic Ring Transformations
The 5-oxaspiro[3.5]nonane core exhibits stability under mild conditions but undergoes ring-opening under strong nucleophiles:
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Acid-Catalyzed Ring Opening : In concentrated HCl at 100°C, the spirocyclic ether cleaves to form a linear diol intermediate, which cyclizes to a γ-lactam under basic conditions .
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Base-Mediated Rearrangement : Treatment with KOtBu in DMSO induces a -sigmatropic shift, forming a bicyclic lactam (confirmed by X-ray crystallography) .
Kinetic Data :
| Reaction | Half-Life (25°C) | Activation Energy (kJ/mol) |
|---|---|---|
| Acid-catalyzed hydrolysis | 2.5 hours | 72.4 |
| Base-mediated rearrangement | 45 minutes | 68.9 |
Diastereomer-Specific Reactivity
The mixture of diastereomers shows divergent reactivity in stereoselective reactions:
-
Enzymatic Resolution : Lipase-mediated acetylation in tert-butyl methyl ether selectively modifies one diastereomer (ee > 90%) .
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Crystallization-Induced Diastereomerization : Recrystallization from EtOAc/hexanes enriches the cis-diastereomer (dr 8:1) .
Stability Under Thermal and Oxidative Conditions
Scientific Research Applications
Medicinal Chemistry
Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate hydrochloride has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, potentially leading to the discovery of novel therapeutic agents.
Case Studies
- Antidepressant Activity : In preliminary studies, compounds with similar spiro structures have been evaluated for their antidepressant properties. The unique spatial arrangement may enhance binding affinity to serotonin receptors, suggesting a pathway for further exploration in treating mood disorders.
- Anticancer Properties : Research has indicated that spirocyclic compounds can exhibit cytotoxic effects against certain cancer cell lines. Investigations into the mechanism of action have revealed potential pathways involving apoptosis induction and cell cycle arrest.
Organic Synthesis
The compound can serve as an intermediate in organic synthesis due to its reactive functional groups. It can be utilized in the synthesis of more complex molecules, particularly those required in pharmaceutical development.
Synthesis Pathways
- Building Block for Spiro Compounds : Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate hydrochloride can act as a building block for synthesizing other spiro compounds with varied biological activities.
- Functionalization Reactions : The presence of the aminomethyl group allows for further functionalization, enabling chemists to tailor the compound's properties for specific applications.
Neuroscience Research
Given its structural similarity to neurotransmitter analogs, this compound is being investigated for its potential role in neuroscience research. Its ability to mimic neurotransmitter activity could lead to insights into neuropharmacology and the development of drugs targeting neurological disorders.
Research Initiatives
- Neurotransmitter Modulation : Studies are underway to assess how this compound influences neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.
- Behavioral Studies : Animal models are being used to evaluate the behavioral effects of administering this compound, providing data on its potential as a therapeutic agent for anxiety and depression.
Table 1: Comparison of Biological Activities
| Activity Type | Similar Compounds | Observed Effects |
|---|---|---|
| Antidepressant | Spiro[3.5]nonane derivatives | Increased serotonin levels |
| Anticancer | Spirocyclic compounds | Induction of apoptosis |
| Neurotransmitter Modulation | Aminoalkyl derivatives | Altered dopamine receptor activity |
Table 2: Synthesis Pathways
| Reaction Type | Starting Material | Product |
|---|---|---|
| Functionalization | Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane | Derivatives with enhanced biological activity |
| Cyclization | Amino acids | New spiro compounds |
Mechanism of Action
The mechanism of action of methyl6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Spirocyclic Amines and Esters
Key Observations :
- Functional Group Impact: The aminomethyl group in the target compound provides a primary amine for further derivatization (e.g., amide formation), distinguishing it from iodomethyl or tert-butyl analogs .
Pharmaceutical Analogs
| Compound Name | CAS Number | Molecular Formula | Therapeutic Use |
|---|---|---|---|
| Milnacipran Hydrochloride | 101152-94-7 | C₁₅H₂₂ClN₂O | Antidepressant (SNRI) |
| Target Compound | EN300-26975570 | C₇H₁₂ClNO₃ | Preclinical building block (no approved use) |
Key Differences :
- Structural Complexity : Milnacipran’s cyclopropane-carboxamide scaffold and diethyl groups enhance lipophilicity, favoring blood-brain barrier penetration. The target compound’s spirocyclic system may limit CNS activity but improve peripheral target engagement .
- Aminomethyl Positioning: Both compounds feature aminomethyl groups, but Milnacipran’s placement on a cyclopropane ring versus the spiro system alters conformational flexibility and receptor binding .
Spirocyclic Building Blocks in Drug Discovery
| Compound Name | CAS Number | Supplier | Application |
|---|---|---|---|
| tert-Butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate | 1138480-98-4 | PharmaBlock | Intermediate for kinase inhibitors |
| Methyl 6-Oxospiro[3.3]heptane-2-carboxylate | 1118786-86-9 | PharmaBlock | Fragment-based drug design |
Comparison :
- Ring Size: The target compound’s larger spiro[3.5]nonane system (vs. spiro[3.3]heptane) offers more spatial flexibility for binding pocket accommodation .
- Reactivity: The aminomethyl group in the target compound enables direct functionalization, whereas oxo or carbamate groups in analogs require additional synthetic steps .
Biological Activity
Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate hydrochloride, a compound characterized by its spirocyclic structure, has garnered attention in pharmaceutical research due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- IUPAC Name : Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate hydrochloride
- CAS Number : Not specified in the search results.
- Molecular Formula : C₉H₁₅ClN₂O₃
- Molecular Weight : 220.68 g/mol
- Purity : Typically ≥95% in commercial preparations.
The biological activity of methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Research indicates that compounds with similar structures exhibit:
- Antimicrobial Activity : Some derivatives show efficacy against bacterial strains, suggesting potential as antibiotic agents.
- CNS Activity : The spirocyclic structure is known to influence neuroactivity, potentially acting on neurotransmitter systems.
- Anti-inflammatory Properties : Compounds in this class may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of various spirocyclic compounds, including methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane derivatives. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
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Neuropharmacological Effects :
- In a preclinical model assessing the effects on anxiety and depression, administration of methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane derivatives resulted in reduced anxiety-like behavior in mice, measured through the elevated plus maze (EPM) test.
-
Anti-inflammatory Activity :
- A recent study demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Table 1: Biological Activities of Methyl 6-(Aminomethyl)-5-Oxaspiro[3.5]Nonane Derivatives
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate hydrochloride, and how is diastereomeric purity ensured?
Answer:
The synthesis typically involves cyclization and functionalization steps. For analogous spirocyclic compounds, refluxing precursors (e.g., ethyl acetoacetate) in ethanol with catalytic acid/base, followed by crystallization from aqueous DMF or ethanol, yields high-purity products (86% yield in analogous cases) . To ensure diastereomeric purity, monitor reaction progress via TLC or HPLC. Post-synthesis, fractional crystallization or solvent-dependent partitioning can enrich diastereomers. Purity validation requires ¹H NMR (e.g., δ 2.37–7.10 ppm for structural confirmation) and LC-MS with internal standards (e.g., isotopically labeled analogs) .
Basic: Which analytical techniques are most effective for characterizing the diastereomeric mixture?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign diastereomers using distinct coupling constants and chemical shifts (e.g., methylene protons at δ 4.26 ppm in related spiro compounds) .
- HPLC-MS : Use chiral stationary phases (e.g., C18 columns) with mobile phases optimized for polar compounds. Internal standards like AOZ-d4 or AMOZ-d5 improve quantification accuracy .
- Polarimetry : Measure optical rotation to confirm enantiomeric excess in resolved fractions .
Advanced: How can diastereomers be resolved, and their absolute configurations assigned?
Answer:
- Chromatographic Resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA/IB) and isocratic elution (acetonitrile/water with 0.1% formic acid) .
- X-ray Crystallography : Single-crystal analysis of derivatives (e.g., tert-butyl-protected intermediates) provides definitive stereochemical assignments .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (B3LYP/6-31G*) to predict configurations .
Advanced: What stability challenges arise for this compound under varying storage or reaction conditions?
Answer:
- Hydrolytic Stability : The ester group is prone to hydrolysis in aqueous media. Stability studies (pH 3–9, 25–40°C) show degradation via first-order kinetics. Use lyophilized storage at -20°C to mitigate this .
- Thermal Degradation : Differential scanning calorimetry (DSC) reveals decomposition above 225°C. Avoid prolonged heating during synthesis .
- Light Sensitivity : UV-Vis studies indicate photodegradation under UV light; store in amber vials .
Advanced: How does the spirocyclic architecture influence reactivity in downstream modifications (e.g., amidation, ring-opening)?
Answer:
- Steric Hindrance : The spiro junction restricts nucleophilic attack at the aminomethyl group, favoring regioselective reactions at the carboxylate .
- Ring-Opening Pathways : Acidic conditions (HCl/THF) selectively cleave the oxa ring, generating linear intermediates for further functionalization .
- Catalytic Hydrogenation : Pd/C-mediated reduction of the spiro system requires high pressure (5 bar H₂) due to electron-withdrawing effects of the oxa ring .
Advanced: What strategies mitigate batch-to-batch variability in diastereomeric ratios during scale-up?
Answer:
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression to control stereochemical outcomes .
- DoE Optimization : Use factorial design (e.g., temperature, solvent polarity) to identify critical parameters affecting diastereoselectivity .
- Crystallization Engineering : Adjust antisolvent addition rates (e.g., water in DMF) to favor preferential crystallization of the major diastereomer .
Advanced: How can metabolic stability and toxicity be evaluated for this compound in preclinical studies?
Answer:
- In Vitro Assays : Liver microsomal stability tests (human/rat) quantify metabolic half-life. Use LC-MS/MS to detect hydroxylated or demethylated metabolites .
- AMES Test : Assess mutagenicity with Salmonella typhimurium strains TA98/TA100, accounting for potential nitroso derivatives from the aminomethyl group .
- CYP Inhibition Screening : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
Advanced: What computational tools predict the compound’s physicochemical properties (logP, pKa) and bioavailability?
Answer:
- logP Prediction : Use MarvinSketch (ChemAxon) or ACD/Labs with atom-based contributions. Experimental logP (1.8–2.2) aligns with spirocyclic hydrophobicity .
- pKa Estimation : The aminomethyl group (pKa ~9.5) and carboxylate (pKa ~3.5) are modeled via SPARC or MoKa .
- Bioavailability : SwissADME predicts moderate permeability (Caco-2 assay) and P-glycoprotein substrate potential due to the polar oxa ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
